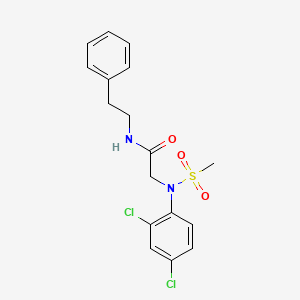![molecular formula C22H17BrN2O2 B4847642 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4847642.png)
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide
説明
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide, also known as BFA-1, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of acrylamide derivatives and has shown promising results in inhibiting the growth of cancer cells. In
作用機序
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide targets the ER, which is responsible for protein folding and quality control. 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide disrupts the ER function, leading to the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR). This, in turn, leads to ER stress and the induction of apoptosis. 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide has also been shown to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that is essential for protein folding in the ER.
Biochemical and Physiological Effects
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide has been shown to induce ER stress and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide has been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential use in cancer treatment, making it a well-characterized compound. However, 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide has some limitations for lab experiments. It is a highly reactive compound that requires careful handling. It is also not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide. One potential direction is the development of new cancer therapies based on 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide. This could involve the development of new compounds that are more potent or have better pharmacokinetic properties than 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide. Another potential direction is the study of the mechanism of action of 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide in more detail. This could involve the identification of new targets of 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide or the development of new methods to study the ER stress response. Finally, the study of 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide could lead to new insights into the biology of cancer and the role of the ER in cancer cell survival.
科学的研究の応用
3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and colon cancer cells. 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide works by targeting the endoplasmic reticulum (ER) and inducing ER stress, leading to apoptosis or programmed cell death. This makes 3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
(E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c1-14-7-9-18(19(23)11-14)21-10-8-17(27-21)12-16(13-24)22(26)25-20-6-4-3-5-15(20)2/h3-12H,1-2H3,(H,25,26)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRLRLSLTYYPL-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(allylamino)-3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4847562.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847570.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4847596.png)
![tert-butyl 2-[1-(5-chloro-2-thienyl)propylidene]hydrazinecarboxylate](/img/structure/B4847600.png)
![S-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4847608.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B4847618.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4847621.png)
![4-{[butyl(methyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4847633.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B4847640.png)
![methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B4847647.png)
![3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4847648.png)

![N-(2-furylmethyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4847663.png)